N-(3-methoxypropyl)-2-phenoxybutanamide
Overview
Description
N-(3-methoxypropyl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a phenoxybutanamide backbone
Scientific Research Applications
N-(3-methoxypropyl)-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-phenoxybutanamide typically involves the reaction of 3-methoxypropylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxypropyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in aprotic solvents.
Major Products:
Oxidation: Formation of 3-methoxypropionic acid or 3-methoxypropionaldehyde.
Reduction: Formation of N-(3-methoxypropyl)-2-phenoxybutylamine.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The methoxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact with enzymes or receptors. The phenoxybutanamide backbone may facilitate binding to active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-(3-methoxypropyl)acrylamide
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-Methoxypropyl)-2-methyloxolan-3-amine
Comparison: N-(3-methoxypropyl)-2-phenoxybutanamide is unique due to its specific combination of a methoxypropyl group and a phenoxybutanamide backbone. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, N-(3-methoxypropyl)acrylamide is primarily used in polymer chemistry, while 4-Amino-N-(3-methoxypropyl)benzenesulfonamide has applications in medicinal chemistry. The presence of the phenoxy group in this compound provides additional sites for chemical modification and potential biological activity.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-13(14(16)15-10-7-11-17-2)18-12-8-5-4-6-9-12/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENVYODPIGKBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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